5-Bromo-N-(5-methylisoxazol-3(2h)-ylidene)furan-2-carboxamide

Description

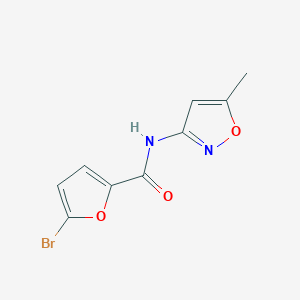

5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and an isoxazole moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Properties

IUPAC Name |

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-5-4-8(12-15-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQZXOFVURQUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of furan-2-carboxylic acid, followed by the introduction of the isoxazole ring through a cyclization reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of furan-2-carboxamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential role for 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide as an antimicrobial agent. The mechanism of action typically involves interference with bacterial cell wall synthesis or function, which is critical for bacterial survival .

Anti-inflammatory Properties

In vitro studies have demonstrated that furan derivatives can exhibit anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to inhibit the denaturation of bovine serum albumin (BSA), a common model for testing anti-inflammatory activity. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Agrochemical Applications

Pesticidal Activity

The structural characteristics of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar furan and isoxazole moieties have been reported to possess herbicidal properties by disrupting metabolic processes in plants . This application could be explored further through field trials and efficacy studies.

Materials Science

Polymer Chemistry

The incorporation of furan derivatives into polymer matrices has been investigated due to their ability to enhance thermal stability and mechanical properties. This compound can potentially serve as a monomer or additive in the synthesis of advanced polymeric materials, which are used in coatings, adhesives, and composites .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)thiophene-2-carboxamide

- 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)pyrrole-2-carboxamide

- 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)benzene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide stands out due to its unique combination of the furan ring and isoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 5-bromofuran-2-carboxylic acid derivatives with isoxazole derivatives. The process often requires specific reaction conditions, such as the use of solvents like ethanol and acidic catalysts, to achieve optimal yields.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Schiff bases have demonstrated effectiveness against various pathogens, suggesting that the presence of the isoxazole moiety may enhance antimicrobial activity .

Anti-inflammatory Properties

In vitro studies have shown that compounds containing the furan and isoxazole structures can inhibit inflammatory responses. For example, the inhibition of BSA denaturation has been used as a measure of anti-inflammatory activity in similar compounds . This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been explored in various cancer cell lines. For example, Schiff base derivatives have shown promising results in inhibiting cell proliferation in cancer models . The structure-activity relationship indicates that modifications in the substituents can significantly affect cytotoxicity, which may apply to this compound as well.

Case Studies

- Antimicrobial Efficacy : A study evaluating several Schiff bases found that those with isoxazole components exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those for control compounds .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting a mechanism by which this compound might exert its effects .

- Cytotoxic Effects : A comparative study on various derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines such as HeLa and MCF7, indicating potential for further development in anticancer therapies .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.